Disulfide, bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)

Übersicht

Beschreibung

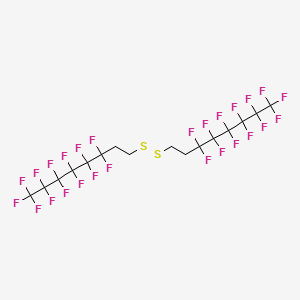

Disulfide, bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) is a chemical compound characterized by the presence of two sulfur atoms connected by a disulfide bond, with each sulfur atom bonded to a 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl group. This compound is notable for its high fluorine content, which imparts unique properties such as high thermal stability, chemical resistance, and hydrophobicity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of disulfide, bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) typically involves the oxidation of thiols. One common method is the reaction of 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanethiol with an oxidizing agent such as hydrogen peroxide or iodine in an appropriate solvent. The reaction conditions often include mild temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.

Types of Reactions:

Oxidation: The disulfide bond can be cleaved by reducing agents to form thiols. This reaction is often carried out using reagents such as dithiothreitol or tris(2-carboxyethyl)phosphine.

Substitution: The fluorinated alkyl groups can undergo nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms. Common nucleophiles include amines and alkoxides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents in solvents like ethanol or acetonitrile.

Reduction: Dithiothreitol, tris(2-carboxyethyl)phosphine in aqueous or organic solvents.

Substitution: Nucleophiles such as amines or alkoxides in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.

Major Products Formed:

Oxidation: Thiols (e.g., 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanethiol).

Substitution: Various substituted fluorinated compounds depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

Disulfide, bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) serves as a reagent in organic synthesis. It is particularly useful in:

- Formation of Fluorinated Compounds : The compound can facilitate reactions that introduce fluorinated groups into organic molecules.

- Disulfide Bond Chemistry : It aids in studying the formation and cleavage of disulfide bonds under various conditions.

Biology

In biological research:

- Protein Folding Studies : The compound is employed to modify biomolecules and investigate the role of disulfide bonds in protein stability and folding mechanisms.

- Fluorinated Probes for Imaging : Its unique properties allow it to be used in developing imaging probes that enhance the visibility of biological structures.

Medicine

In medical applications:

- Drug Delivery Systems : Due to its stability and ability to form self-assembled monolayers (SAMs), this compound is being explored for use in drug delivery technologies. The SAMs can improve the bioavailability and efficacy of therapeutic agents.

Industrial Applications

Disulfide, bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) finds utility in:

- Specialty Coatings : Its hydrophobicity and chemical resistance make it ideal for creating coatings that protect surfaces from harsh environments.

- Material Science : The compound is utilized in developing materials that require enhanced durability and resistance to solvents and oils.

Case Study 1: Protein Stability Research

A study investigated the impact of fluorinated disulfides on protein stability. Researchers modified a model protein with disulfide bonds using bis(3,3,...tridecafluorooctyl). Results showed increased thermal stability compared to unmodified proteins due to enhanced hydrophobic interactions.

Case Study 2: Drug Delivery Systems

In a recent study on drug delivery systems using self-assembled monolayers formed from disulfide compounds like bis(3,...tridecafluorooctyl), researchers demonstrated improved encapsulation efficiency of anticancer drugs. The fluorinated surface reduced nonspecific binding while enhancing cellular uptake.

Wirkmechanismus

The mechanism of action of disulfide, bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) primarily involves the cleavage and formation of the disulfide bond. In biological systems, disulfide bonds play a crucial role in the stabilization of protein structures. The compound can interact with thiol groups in proteins, leading to the formation or disruption of disulfide bonds, thereby affecting protein folding and stability. The fluorinated alkyl groups contribute to the compound’s hydrophobicity and resistance to degradation.

Vergleich Mit ähnlichen Verbindungen

- Disulfide, bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)

- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate

- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl acrylate

- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctylphosphonic acid

Uniqueness: Disulfide, bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) is unique due to its disulfide bond, which imparts distinct chemical reactivity compared to other fluorinated compounds. The presence of the disulfide bond allows for reversible redox reactions, making it valuable in applications requiring dynamic chemical processes. Additionally, the high fluorine content provides exceptional thermal and chemical stability, setting it apart from other similar compounds.

Biologische Aktivität

Disulfide, bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl), is a fluorinated compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological applications. This compound is characterized by its high lipophilicity and stability owing to the presence of multiple fluorinated carbon chains. Understanding its biological activity is crucial for its application in nanomedicine and other therapeutic areas.

- Molecular Formula : C30H30F27S2

- Molecular Weight : 678.62 g/mol

- Structure : The compound consists of two tridecafluorooctyl groups linked by a disulfide bond.

The biological activity of disulfide compounds often involves their interaction with cellular membranes and biomolecules. The fluorinated nature of this compound enhances its ability to integrate into lipid membranes due to the strong C-F bonds which provide stability against hydrolysis and oxidation. This can lead to:

- Membrane Disruption : Fluorinated compounds can disrupt lipid bilayers and potentially lead to cellular uptake via endocytosis mechanisms .

- Targeted Drug Delivery : The lipophilic nature allows for encapsulation in nanoparticle systems aimed at drug delivery .

Cytotoxicity Studies

Research has indicated that certain fluorinated compounds exhibit varying levels of cytotoxicity depending on their structure and concentration. For instance:

- Cytotoxicity Profiles : Studies have shown that compounds with longer fluorinated chains tend to have improved cytotoxic profiles due to enhanced cellular uptake while minimizing off-target effects .

- Fluorinated Nanocarriers : Disulfide-linked fluorinated compounds are being investigated as potential nanocarriers for drug delivery systems targeting cancer cells .

Case Studies

- Nanoparticle Formulation : A study explored the use of disulfide-linked fluorinated compounds in formulating nanoparticles for MRI imaging agents. Results indicated that these nanoparticles exhibited prolonged circulation times in vivo and enhanced imaging contrast due to their unique chemical properties .

- Therapeutic Applications : In another case study involving targeted therapeutic nanoparticles, the incorporation of disulfide bonds was found to improve the stability and release profiles of encapsulated drugs under physiological conditions .

Summary of Biological Activity

| Property | Observation |

|---|---|

| Lipophilicity | High due to fluorination |

| Membrane Interaction | Potential disruption leading to endocytosis |

| Cytotoxicity | Varies with chain length; longer chains may be less toxic |

| Stability | High thermal and chemical stability |

Toxicological Profile Comparison

| Compound Type | Carcinogenicity | Mutagenicity | Toxicity Level |

|---|---|---|---|

| Perfluorinated Compounds | Low | Low | Low |

| Disulfide-linked Fluorinated | TBD | TBD | TBD |

Eigenschaften

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyldisulfanyl)octane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8F26S2/c17-5(18,7(21,22)9(25,26)11(29,30)13(33,34)15(37,38)39)1-3-43-44-4-2-6(19,20)8(23,24)10(27,28)12(31,32)14(35,36)16(40,41)42/h1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCKSRBDPVTWLHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSSCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8F26S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10471984 | |

| Record name | Disulfide, bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

758.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42977-22-0 | |

| Record name | Disulfide, bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.